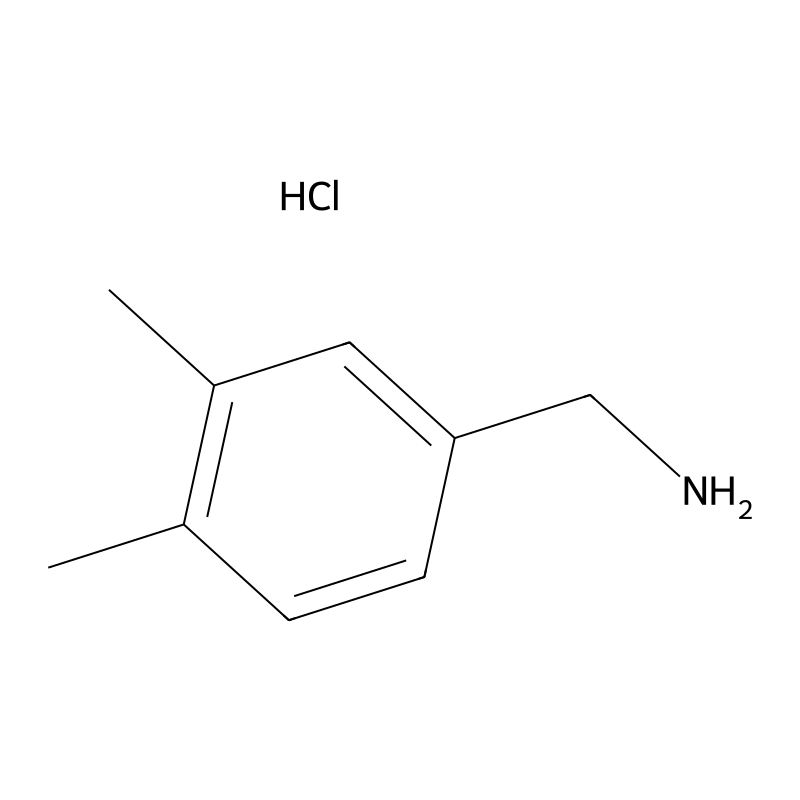

3,4-Dimethylbenzylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Synthesis of Antidepressant Molecules

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: 3,4-Dimethylbenzylamine hydrochloride is used in the synthesis of antidepressant molecules through metal-catalyzed procedures.

Methods of Application or Experimental Procedures: The synthesis involves the use of different transition metals, including iron, nickel, ruthenium, and others, as catalysts in the synthesis of antidepressants.

Results or Outcomes: The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline. Approximately 50–60% of people with depression experience substantial improvement when using these medications.

Application in Polyurethane Foams and Epoxy Resins

Specific Scientific Field: Polymer Chemistry

Summary of the Application: 3,4-Dimethylbenzylamine hydrochloride is used as a catalyst in the formation of polyurethane foams and epoxy resins.

Methods of Application or Experimental Procedures: The compound is added during the polymerization process to catalyze the reaction between polyols and isocyanates (in the case of polyurethane) or epoxides and hardeners (in the case of epoxy resins).

Results or Outcomes: The use of 3,4-Dimethylbenzylamine hydrochloride as a catalyst can improve the properties of the resulting polymers, such as their mechanical strength, thermal stability, and chemical resistance.

Application in Synthetic Textiles and Paints

Specific Scientific Field: Textile and Paint Industry

Summary of the Application: 3,4-Dimethylbenzylamine hydrochloride is used in synthetic textiles and paints.

Methods of Application or Experimental Procedures: In textiles, the compound can be applied during the dyeing process to improve color fastness.

Results or Outcomes: The use of 3,4-Dimethylbenzylamine hydrochloride can enhance the durability and lifespan of both synthetic textiles and paints.

Application as a Phase Transfer Catalyst

Specific Scientific Field: Organic Chemistry

Summary of the Application: 3,4-Dimethylbenzylamine hydrochloride is used as a phase transfer catalyst.

Methods of Application or Experimental Procedures: The compound is used in reactions where two reactants are in different phases (e.g., one in an aqueous phase and the other in an organic phase).

Results or Outcomes: The use of 3,4-Dimethylbenzylamine hydrochloride as a phase transfer catalyst can increase the rate of reaction and improve the yield of the desired product.

Application in Medicine

Specific Scientific Field: Medicine

Summary of the Application: 3,4-Dimethylbenzylamine hydrochloride is used in various medicinal applications. It is also used in mouthwash, sore throat treatments, and motion sickness medicines.

Methods of Application or Experimental Procedures: The compound can be formulated into various pharmaceutical products depending on its intended use.

Results or Outcomes: The use of 3,4-Dimethylbenzylamine hydrochloride in medicine can alleviate various symptoms and improve patient health.

3,4-Dimethylbenzylamine hydrochloride is a chemical compound with the molecular formula CHClN and a CAS number of 4152-83-4. It is characterized by a benzylamine structure, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound appears as a white crystalline solid and is soluble in water, making it useful in various applications within organic synthesis and pharmaceutical chemistry .

3,4-Dimethylbenzylamine hydrochloride acts as an efficient primary alkylating agent. It can react with amines to form N,N'-bis(3,4-dimethylbenzyl)urea, demonstrating its potential in creating more complex organic molecules. The reactivity of this compound is largely due to the presence of the amine functional group, which can participate in nucleophilic substitution reactions .

The synthesis of 3,4-dimethylbenzylamine hydrochloride typically involves the following methods:

- Alkylation of Benzylamine: Starting with benzylamine, methylating agents such as methyl iodide or dimethyl sulfate can be used to introduce methyl groups at the 3 and 4 positions.

- Hydrochlorination: The resultant base can then be converted to its hydrochloride salt by reacting it with hydrochloric acid.

These methods allow for the production of high-purity 3,4-dimethylbenzylamine hydrochloride suitable for laboratory use .

3,4-Dimethylbenzylamine hydrochloride has several applications across different fields:

- Organic Synthesis: It serves as a building block in synthesizing more complex organic compounds.

- Pharmaceuticals: Its potential biological activity makes it a candidate for drug development.

- Research: Used in various

Several compounds share structural similarities with 3,4-dimethylbenzylamine hydrochloride. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzylamine | CHN | Simple amine structure without methyl groups |

| N,N-Dimethylbenzylamine | CHN | Contains two methyl groups on nitrogen |

| 2-Methylbenzylamine | CHN | Methyl group at the 2-position |

Uniqueness of 3,4-Dimethylbenzylamine Hydrochloride

What sets 3,4-dimethylbenzylamine hydrochloride apart from these similar compounds is its specific substitution pattern on the benzene ring. The presence of two methyl groups at the 3 and 4 positions enhances its reactivity compared to benzylamine and provides distinct properties that may influence its biological activity differently than other similar amines .